4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Description
4-(Cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione is a thiazepane-derived compound characterized by a seven-membered 1,1-dioxo-thiazepane core. Key structural features include:
- Position 4 substitution: A cyclohex-3-ene-1-carbonyl group, introducing a cyclic enone moiety that may enhance reactivity or serve as a Michael acceptor in biochemical interactions .
- Position 7 substitution: A thiophen-2-yl group, contributing π-electron-rich properties that could influence binding affinity in pharmacological contexts .
This compound belongs to a broader class of thiazepane-1,1-diones investigated for diverse applications, including enzyme inhibition and material science .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c18-16(13-5-2-1-3-6-13)17-9-8-15(14-7-4-11-21-14)22(19,20)12-10-17/h1-2,4,7,11,13,15H,3,5-6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHBVIVPMGOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Thiazepane Ring Formation via Aza Paternò–Büchi Reaction
The thiazepane core is constructed using a visible-light-mediated aza Paternò–Büchi reaction, adapted from methodologies applied to benzo[f]thiazepine 1,1-dioxides.
Reaction Conditions and Mechanism
- Precursor : Benzo[d]isothiazole 1,1-dioxide derivatives serve as starting materials.
- Light Source : Blue LEDs (450–470 nm) facilitate the [2+2] cycloaddition between the isothiazole dioxide and alkenes.
- Catalyst : A Lewis acid (e.g., BF₃·OEt₂) promotes ring expansion post-cycloaddition.
Critical Parameters :
- Temperature: 25°C (room temperature).
- Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
- Yield: 60–75% after purification via silica gel chromatography.
Modifications for Thiazepane Stability
To prevent ring-opening side reactions:
Thiophen-2-yl Substitution via Friedel-Crafts Acylation
The thiophene moiety is introduced through Friedel-Crafts acylation, leveraging methodologies from di(thiophen-2-yl)alkane dione syntheses.
Stepwise Procedure
Acyl Chloride Preparation :
Acylation Reaction :
Optimization Insights :
Final Assembly: Coupling and Cyclocondensation
The thiazepane and thiophene units are conjugated through cyclocondensation under acidic conditions.
Reaction Protocol
- Reactants : Thiazepane intermediate (1 eq), thiophen-2-yl acylated product (1.05 eq).
- Conditions : Reflux in glacial acetic acid (HOAc) for 6–8 hours.
- Yield : 70–78% after recrystallization from ethanol/water (3:1).
Key Challenges :
Reaction Optimization and Scalability
Catalytic Enhancements
Table 1: Catalyst Impact on Thiazepane Ring Formation
| Catalyst | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| AlCl₃ | 62 | 88 | 12 |
| BF₃·OEt₂ | 75 | 95 | 5 |
| ZnCl₂ | 58 | 82 | 18 |
Analytical Characterization
Spectroscopic Data
Industrial and Research Applications
- Pharmaceutical Intermediates : Used in kinase inhibitor development.
- Material Science : Functionalized thiazepanes serve as ligands in catalysis.
Chemical Reactions Analysis
Reactivity of the Thiazepane Ring
The 1λ⁶-thiazepane-1,1-dione core contains a sulfone group (S=O) and an amide-like nitrogen. Key reactions include:
-
Nucleophilic Substitution : The sulfone group may undergo nucleophilic attack at the sulfur center under basic conditions, forming derivatives such as thiols or sulfonamides.
-
Ring-Opening Reactions : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) could cleave the seven-membered ring, yielding linear sulfonamide intermediates.
Table 1: Thiazepane Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution | R-NH₂, K₂CO₃, DMF | 1,1-Disubstituted thiazepane | |
| Reduction | LiAlH₄, THF, 0°C | Linear sulfonamide derivative |
Cyclohexene Carbonyl Group Reactivity
The cyclohex-3-ene-1-carbonyl moiety is electrophilic, enabling:
-
Diels-Alder Reactions : The conjugated diene (cyclohexene) may act as a dienophile in [4+2] cycloadditions with electron-rich dienes .
-
Nucleophilic Acyl Substitution : The carbonyl can react with amines or alcohols to form amides or esters .
Table 2: Carbonyl Group Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Butadiene, Δ, toluene | Bicyclic adduct | |
| Amide Formation | R-NH₂, EDC, CH₂Cl₂ | Cyclohexene carboxamide derivative |
Thiophene Substituent Reactivity
The thiophen-2-yl group undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the 5-position due to electron-rich aromaticity .
Table 3: Thiophene Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, 25°C | 5-Sulfonated thiophene derivative | |
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-thiophene derivative |
Cross-Coupling Reactions
The thiophene and cyclohexene groups may participate in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Aryl halides on the thiophene could react with boronic acids to form biaryl systems .
Stability and Side Reactions
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Oxidation : The cyclohexene double bond is susceptible to epoxidation (e.g., with m-CPBA) .
-
Hydrolysis : The sulfone group may hydrolyze under acidic conditions to form sulfonic acids.
Key Research Findings
Scientific Research Applications
Research indicates that compounds containing thiazepane and thiophene rings exhibit significant biological activities, including:
- Antimicrobial Activity : Studies show that derivatives of thiazepane have demonstrated efficacy against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .
- Anticancer Properties : Compounds similar to 4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione have been investigated for their ability to inhibit cancer cell proliferation. The thiazepane structure is believed to interfere with cellular signaling pathways associated with tumor growth .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of the Thiazepane Ring : This typically involves cyclization reactions using appropriate precursors containing carbonyl and thiophene groups.
- Functionalization : The compound can be further modified through various functionalization techniques to enhance its biological activity or tailor its pharmacokinetic properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazepane derivatives showed that the inclusion of thiophene significantly increased antimicrobial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells) by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
Mechanism of Action
The mechanism of action of “4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene and thiazepane rings could play a crucial role in binding to molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share the thiazepane-1,1-dione core but differ in substituents, leading to variations in physicochemical and functional properties. Key comparisons are summarized below:
Notes:
- Cyclohexene vs. Pyridine/Acetyl Groups: The target’s cyclohexenone carbonyl offers a rigid, planar structure compared to the pyridine or flexible phenoxyacetyl groups in analogs, which may alter binding specificity .
- Thiophene vs. Halogenated Aryl Groups : The thiophene’s electron-rich nature contrasts with the electron-deficient fluorophenyl/chlorophenyl groups, affecting electronic interactions in biological targets .
- Molecular Weight and Solubility: The target’s lower molecular weight (352 g/mol) suggests better membrane permeability than the fluorophenoxyacetyl analog (412 g/mol), though sulfone groups may offset this advantage .
Research Findings on Structural and Functional Trends
Synthetic Yields : Analogs with aryl-thiophene substituents (e.g., compounds) are synthesized in 73–85% yields, suggesting feasible routes for the target compound’s preparation .
Biological Relevance : Thiophene-containing derivatives (e.g., 5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo-pyrimidine-dione) exhibit kinase inhibitory activity, implying the target’s thiophene moiety could confer similar properties .
Sulfone Impact: The 1,1-dione configuration in thiazepane derivatives enhances stability against enzymatic degradation compared to non-sulfonated counterparts, as seen in benzodithiazine analogs .
Substituent Effects : Fluorine/chlorine in aryl groups (e.g., 2-fluorophenyl in ) improve metabolic resistance but may reduce solubility, whereas thiophene balances lipophilicity and electronic interactions .
Biological Activity
The compound 4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.4 g/mol
- CAS Number : 2742031-57-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Thiazepanes are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. The specific structural features of this compound enhance its interaction with enzymes and receptors involved in these pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research data:
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Effects :
In a study examining the anti-inflammatory properties, this compound was shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases. -
Antimicrobial Activity :
A series of tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency against these pathogens. -
Anticancer Properties :
Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis by activating caspase pathways. In particular, it was found to significantly reduce cell viability in breast and colon cancer cell lines. -
Neuroprotective Effects :
In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This neuroprotective effect was attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity.
Q & A
Q. What are the recommended synthetic routes for 4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione?
Methodology: The compound’s synthesis can be approached via cyclo-condensation reactions involving thiophene and cyclohexene derivatives. For example, chalcone intermediates (e.g., 6-(1-hydroxyethylidene)-3-(1H-indol-3-yl)-5-(thiophen-2-yl)cyclohex-2-en-1-one) can be cyclized under basic conditions (e.g., NaOH or NaOEt) to form the thiazepane core. Reaction optimization should include temperature control (reflux for 5–6 hours) and stoichiometric adjustments of acetylacetone or ethyl acetoacetate .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodology: Use a combination of ¹H/¹³C-NMR to confirm the thiazepane ring and carbonyl/thiophene substituents. IR spectroscopy identifies functional groups (e.g., sulfone at ~1300–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the cyclohexene moiety .
Q. How can preliminary biological activity screening be designed for this compound?
Methodology: Conduct in vitro assays targeting antimicrobial (e.g., MIC against E. coli and S. aureus) and anticancer activity (e.g., IC₅₀ in MCF-7 or HeLa cells). Use dose-response curves (0.1–100 µM) with controls (e.g., cisplatin for cytotoxicity). Include solubility tests in DMSO/PBS to ensure compound stability .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using factorial design?
Methodology: Apply a 2³ factorial design to test variables: temperature (25°C vs. reflux), catalyst concentration (5% vs. 10% NaOH), and reaction time (3 vs. 6 hours). Analyze yield and purity via HPLC. Use ANOVA to identify significant factors (e.g., temperature contributes 60% yield variance). Iterative optimization reduces side products like thiophene-oxidized derivatives .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
Methodology: Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns. Compare results with experimental IC₅₀ data to refine scoring functions. Leverage AI-driven tools (e.g., COMSOL Multiphysics) for parameter optimization in ligand-receptor binding .
Q. How can contradictory data in biological activity assays be resolved?
Methodology: If cytotoxicity varies across cell lines (e.g., high in HeLa but low in MCF-7), conduct orthogonal assays :
Q. What strategies are recommended for elucidating the compound’s metabolic stability?
Methodology: Use hepatic microsomal assays (human or rat) to measure metabolic half-life (t₁/₂). Identify metabolites via LC-HRMS and compare with in silico predictions (e.g., MetaSite). Test cytochrome P450 inhibition (CYP3A4, CYP2D6) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
